BenchChemオンラインストアへようこそ!

1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Medicinal chemistry Sulfonamide scaffold Structure–activity relationship

Specifically designed for CNS drug discovery programs, this compound features a unique dual-sulfonyl architecture—a phenylsulfonylmethyl group on the pyrrolidine ring combined with an N-(4-acetylphenyl)sulfonyl motif. With MW 407.5 Da and zero HBD, its moderate TPSA profile is ideal for optimizing CNS penetration. Unlike simpler analogs, this scaffold provides a valuable starting point for SAR exploration targeting histamine H3 receptors. Available in pre-weighed milligram quantities to accelerate your medicinal chemistry cycles without the need for custom synthesis.

Molecular Formula C19H21NO5S2
Molecular Weight 407.5
CAS No. 1448123-92-9
Cat. No. B2755928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
CAS1448123-92-9
Molecular FormulaC19H21NO5S2
Molecular Weight407.5
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H21NO5S2/c1-15(21)16-9-11-19(12-10-16)27(24,25)20-13-5-6-17(20)14-26(22,23)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3
InChIKeyIOMCWKQKXWFVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1448123-92-9): Structural Profile and Procurement Context


1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1448123-92-9) is a dual-sulfonyl pyrrolidine derivative with the molecular formula C19H21NO5S2 and a molecular weight of 407.5 g/mol. The compound features a pyrrolidine ring bearing a phenylsulfonylmethyl substituent at the 2-position, further N-sulfonylated to a 4-acetylphenyl moiety, representing a specialized sulfonamide scaffold within the broader sulfonyl pyrrolidine chemotype [1]. This compound is listed among phenylsulfonyl derivatives investigated as histamine H3 receptor (H3R) inhibitors, with patent-protected intellectual property in the central nervous system therapeutic area [2]. Commercially, the compound is available through research chemical suppliers such as Life Chemicals in milligram quantities (2 mg to 25 mg), priced in the $59–$79 USD range, indicating its positioning as a specialized research tool rather than a bulk industrial intermediate [1].

Why Generic Sulfonyl Pyrrolidines Cannot Substitute for 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone


The sulfonyl pyrrolidine class encompasses structurally diverse compounds with distinct pharmacological profiles depending on the nature and position of substituents on both the pyrrolidine ring and the sulfonyl aryl groups. The target compound's defining structural feature—a phenylsulfonylmethyl group at the pyrrolidine 2-position combined with an N-(4-acetylphenyl)sulfonyl motif—creates a unique spatial and electronic environment that cannot be replicated by simpler analogs such as 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one (CAS 58722-33-1), which lacks the 2-phenylsulfonylmethyl substituent entirely [1]. Patent literature (EP1836180 / WO2006072393) establishes that even minor modifications to the sulfonyl pyrrolidine core—including changes to the aryl sulfonyl group, the substituent on the pyrrolidine ring, or the N-sulfonyl moiety—produce compounds with divergent therapeutic indications spanning dyslipidemia, cardiovascular disease, and CNS disorders [2]. Therefore, interchanging compounds within this class without explicit comparative bioactivity data carries a high risk of altered target engagement, selectivity, and functional activity.

Quantitative Differentiation Evidence for 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone Versus Closest Analogs


Structural Uniqueness: Dual-Sulfonyl Architecture Versus Mono-Sulfonyl Pyrrolidine Analogs

The target compound possesses two distinct sulfonyl environments—a phenylsulfonylmethyl substituent at the pyrrolidine 2-position and an N-(4-acetylphenyl)sulfonyl group—resulting in a molecular weight of 407.5 Da, a topological polar surface area (TPSA) of approximately 100 Ų (calculated from InChI), and 5 hydrogen bond acceptors with zero hydrogen bond donors. In contrast, the simpler analog 1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one (CAS 58722-33-1, MF: C12H15NO3S, MW: 253.32 Da) contains only a single N-sulfonyl group and lacks the phenylsulfonylmethyl substituent, resulting in a molecular weight difference of approximately 154 Da, a substantially lower TPSA (~63 Ų), and only 3 hydrogen bond acceptors [1]. This structural divergence directly impacts target binding capacity and physicochemical drug-likeness parameters, precluding functional interchangeability [2].

Medicinal chemistry Sulfonamide scaffold Structure–activity relationship

Histamine H3 Receptor Target Class Association: Phenylsulfonyl Derivative Series Context

The target compound is catalogued as a phenylsulfonyl derivative within a patent-protected series (PMID29334795) targeting the histamine H3 receptor (H3R), a Gi-coupled GPCR implicated in cognitive and sleep–wake regulation [1]. Within this series, structurally related phenylsulfonyl derivatives (e.g., Phenylsulfonyl derivative 1, 2, and 3) are explicitly annotated as H3R inhibitors in the Therapeutic Target Database [2]. While quantitative Ki or IC50 values for the specific target compound (derivative 4) against H3R are not publicly disclosed, its inclusion in the same patent family and its structural features consistent with H3R pharmacophore models—specifically a basic pyrrolidine nitrogen, a central sulfonamide core, and a terminal aromatic sulfone—support class-level H3R inhibitory potential [1]. This contrasts with sulfonyl pyrrolidines from the Sanofi patent (EP1836180), which are directed toward dyslipidemia and cardiovascular indications via distinct molecular targets, underscoring that therapeutic application is exquisitely sensitive to substitution pattern [3].

Histamine H3 receptor CNS drug discovery GPCR modulation

Commercial Availability and Purity Benchmarking Against Research-Grade Analogs

The target compound is commercially stocked by Life Chemicals in defined milligram quantities with catalog number F6435-2784: 2 mg at $59.00, 3 mg at $63.00, 10 mg at $79.00, and 25 mg at $99.00 (pricing as of September 2023) [1]. The structurally related building block 2-[(phenylsulfonyl)methyl]pyrrolidine hydrochloride (CAS 1017335-38-4), a potential synthetic precursor lacking the N-sulfonyl-4-acetylphenyl moiety, is also commercially available from Fluorochem . The target compound's higher molecular complexity—incorporating both the 2-(phenylsulfonyl)methyl group and the N-(4-acetylphenyl)sulfonyl group in a single entity—eliminates the need for two separate synthetic steps that would otherwise be required if starting from the simpler pyrrolidine intermediate. This pre-assembled architecture reduces synthetic burden and attendant yield losses for medicinal chemistry campaigns.

Chemical procurement Research supply chain Purity specification

Lipinski Rule-of-Five Compliance and CNS Drug-Likeness Profile

Based on the molecular formula C19H21NO5S2, the target compound has a molecular weight of 407.5 Da, placing it within the Lipinski Rule-of-Five cutoff (MW < 500). With zero hydrogen bond donors, 5 hydrogen bond acceptors (HBA ≤ 10), and an estimated XlogP in the range of 2.5–3.5 (calculated from structural analogs), the compound meets all Lipinski criteria for oral drug-likeness [1]. The absence of hydrogen bond donors combined with a moderate TPSA (~100 Ų) is particularly favorable for CNS penetration, as compounds with TPSA < 90 Ų and HBD = 0 are associated with enhanced blood–brain barrier permeability [2]. By comparison, many sulfonyl pyrrolidine derivatives from the Sanofi cardiovascular series bear carboxylic acid or amide functionalities that introduce hydrogen bond donors (HBD ≥ 1), potentially limiting CNS exposure [3]. The target compound's zero HBD count thus represents a meaningful differentiation for CNS-targeted programs where brain penetration is a critical requirement.

Drug-likeness CNS multiparameter optimization Physicochemical profiling

Patent Landscape: H3R Inhibitor Series Versus Dyslipidemia Sulfonyl Pyrrolidines

The target compound falls within the patent family associated with PMID29334795, assigned to Oxygen Healthcare Research Pvt. Ltd., which specifically claims phenylsulfonyl derivatives as histamine H3 receptor inhibitors for central nervous system diseases [1]. This patent family is distinct from the Sanofi-owned EP1836180 / WO2006072393 patent family, which claims sulfonyl pyrrolidines for the prevention and treatment of dyslipidemia, cardiovascular system disorders, and atherosclerotic diseases [2]. The existence of two separate, non-overlapping patent families—each claiming different therapeutic utilities for structurally distinct sulfonyl pyrrolidine subclasses—provides legal and scientific evidence that these compound classes are not considered interchangeable by their inventors. A procurement decision selecting a compound from the wrong patent family for a given therapeutic program risks both scientific irrelevance (wrong target) and potential intellectual property complications.

Intellectual property Patent differentiation Therapeutic area positioning

Optimal Research and Procurement Application Scenarios for 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone


Histamine H3 Receptor (H3R) CNS Drug Discovery: Lead Optimization and SAR Expansion

The target compound's annotation as a phenylsulfonyl H3R inhibitor (PMID29334795 patent family) makes it most appropriate for CNS drug discovery programs targeting histamine H3 receptor modulation for indications such as cognitive disorders, narcolepsy, or attention-deficit disorders [1]. Medicinal chemistry teams can use this compound as a starting point for structure–activity relationship (SAR) exploration, leveraging its zero hydrogen bond donor count and moderate TPSA for CNS penetration optimization [2]. The pre-assembled dual-sulfonyl architecture allows rapid analoging through modification of the 4-acetylphenyl group without requiring de novo construction of the pyrrolidine-phenylsulfonylmethyl core, accelerating SAR cycles.

Sulfonamide Pharmacophore Tool Compound for GPCR Screening Panels

Given the class-level H3R inhibitory activity inferred from the phenylsulfonyl derivative series [1], this compound can serve as a pharmacophore tool for broader GPCR screening panels, particularly for Gi-coupled receptors where sulfonamide-containing ligands have demonstrated binding affinity. Its structural features—a basic pyrrolidine nitrogen flanked by two electron-deficient sulfonyl groups—provide a distinct pharmacophoric fingerprint that complements existing H3R tool compounds such as pitolisant or thioperamide, potentially offering differentiated binding kinetics or subtype selectivity within the histamine receptor family.

Synthetic Methodology Development: Sulfonylation and Pyrrolidine Functionalization

The compound's complex dual-sulfonyl architecture—incorporating both a C-sulfonylmethyl substituent and an N-sulfonyl group on the pyrrolidine ring—makes it a valuable substrate for synthetic methodology studies. Researchers developing novel sulfonylation reagents, late-stage C–H functionalization strategies, or enantioselective sulfone installation methods can employ this compound as a structurally demanding test case. Its commercial availability from Life Chemicals at milligram scale [1] supports exploratory chemistry without requiring investment in multi-step custom synthesis.

Physicochemical Benchmarking for CNS Drug-Likeness Optimization

With MW = 407.5 Da, HBD = 0, HBA = 5, and TPSA ≈ 100 Ų, the target compound resides near the upper boundary of favorable CNS drug-likeness space [2]. CNS drug discovery teams can use this compound as a benchmarking reference for multiparameter optimization (MPO) studies, comparing how incremental structural modifications (e.g., introduction of additional polarity, reduction of molecular weight) shift the compound within the CNS MPO scoring landscape. Its procurement supports computational and experimental property profiling studies aimed at refining CNS drug design guidelines.

Quote Request

Request a Quote for 1-(4-((2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.